Stanozolol-d3
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Overview
Description
Stanozolol-d3 is a deuterated form of stanozolol, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is primarily used as an internal standard in analytical chemistry, particularly in the quantification of stanozolol levels in biological samples such as urine, serum, and plasma . Stanozolol itself is known for its therapeutic applications in treating hereditary angioedema and its use as a performance-enhancing drug .
Preparation Methods
The preparation of stanozolol-d3 involves the deuteration of stanozolol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The reaction conditions must be carefully controlled to ensure complete deuteration and to avoid any side reactions .
Chemical Reactions Analysis
Stanozolol-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Stanozolol can be oxidized to form hydroxystanozolol derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert stanozolol to its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Stanozolol can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
The major products formed from these reactions include hydroxystanozolol, stanozolol alcohols, and various substituted derivatives.
Scientific Research Applications
Stanozolol-d3 is widely used in scientific research for:
Analytical Chemistry: It serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of stanozolol and its metabolites in biological samples.
Pharmaceutical Research: This compound is used to study the pharmacokinetics and metabolism of stanozolol in both human and veterinary medicine.
Doping Control: It is employed in anti-doping laboratories to detect the presence of stanozolol in athletes’ samples.
Mechanism of Action
Stanozolol-d3, being an isotopologue of stanozolol, shares the same mechanism of action. Stanozolol binds to androgen receptors, promoting anabolic effects such as increased protein synthesis and muscle growth. It also has androgenic effects, contributing to the development and maintenance of masculine characteristics . The molecular targets include androgen receptors and glucocorticoid binding proteins .
Comparison with Similar Compounds
Stanozolol-d3 is unique due to its deuterium substitution, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:
Stanozolol: The non-deuterated form, widely used in medicine and sports.
3’-Hydroxystanozolol: A metabolite of stanozolol, often analyzed in doping control.
Oxandrolone: Another anabolic steroid with similar therapeutic applications but different chemical structure and properties.
This compound’s uniqueness lies in its use as an internal standard, providing accurate and reliable analytical results in various scientific fields.
Properties
CAS No. |
88247-87-4 |
---|---|
Molecular Formula |
C21H32N2O |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol |
InChI |
InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14-,15+,16-,17-,19-,20-,21-/m0/s1/i3D3 |
InChI Key |
LKAJKIOFIWVMDJ-ODIQZFBKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C |
Origin of Product |
United States |
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